1-(2-Aminoethyl)-6-methoxyindan
Overview
Description
1-(2-Aminoethyl)-6-methoxyindan is an organic compound that belongs to the class of indan derivatives. Indan derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound consists of an indan ring system substituted with an aminoethyl group at the 1-position and a methoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-6-methoxyindan can be synthesized through several synthetic routes. One common method involves the alkylation of 6-methoxyindan with 2-bromoethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-6-methoxyindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indan derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-6-methoxyindan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-6-methoxyindan involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group may influence the compound’s binding affinity and selectivity for certain receptors. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.
Comparison with Similar Compounds
1-(2-Aminoethyl)-6-methoxyindan can be compared with other similar compounds, such as:
1-(2-Aminoethyl)indole: Similar structure but lacks the methoxy group, which may result in different biological activity and receptor affinity.
6-Methoxyindan: Lacks the aminoethyl group, which affects its ability to interact with neurotransmitter receptors.
2-(2-Aminoethyl)phenol: Similar aminoethyl group but different core structure, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which combines the properties of both the aminoethyl and methoxy groups, potentially offering a unique profile of biological activity and chemical reactivity.
Properties
IUPAC Name |
2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10H,2-3,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFQCOXFGMBPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2CCN)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452108 | |
Record name | 1-(2-aminoethyl)-6-methoxyindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108048-37-9 | |
Record name | 1-(2-aminoethyl)-6-methoxyindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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